N-(2-AMINOETHYL)MORPHOLINE-4-CARBOXAMIDE HYDROCHLORIDE

Description

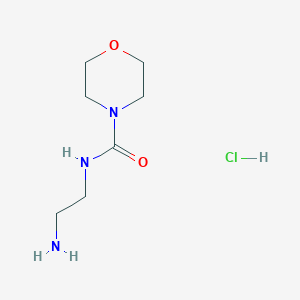

N-(2-Aminoethyl)morpholine-4-carboxamide hydrochloride is a morpholine-derived compound featuring a carboxamide linkage to a 2-aminoethyl group. While the hydrochloride salt form is specified in the query, the available evidence primarily describes its oxalate salt (CAS 154467-16-0) with the molecular formula C₇H₁₅N₃O₂·C₂H₂O₄ and a molecular weight of 263.25 g/mol . The compound’s structure includes a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) and a primary amine group on the ethyl side chain. This amine group enhances solubility in polar solvents and enables participation in hydrogen bonding or further chemical modifications, making it valuable in pharmaceutical and synthetic applications.

Properties

IUPAC Name |

N-(2-aminoethyl)morpholine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2.ClH/c8-1-2-9-7(11)10-3-5-12-6-4-10;/h1-6,8H2,(H,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHMRVSCIXUNHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88017-03-2 | |

| Record name | N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride typically involves two key steps:

Synthesis of N-(2-aminoethyl)morpholine-4-carboxamide: This step involves the reaction of morpholine with ethylenediamine under controlled conditions to form the desired amide.

Formation of Hydrochloride Salt: The resulting amide is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where the amino or morpholine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various halogenating agents, acids, or bases; conditions vary depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted morpholine or amide derivatives.

Scientific Research Applications

N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of epoxy resins, cleaning agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with various receptors and enzymes in biological systems, influencing their activity.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Morpholine Carboxamides

Structural and Functional Differences

- Substituent Effects: The 2-aminoethyl group in the target compound introduces a primary amine, enabling protonation in acidic environments and participation in hydrogen bonding or conjugation reactions. This contrasts with chlorophenyl derivatives (e.g., ), where aromatic Cl atoms enhance lipophilicity and may improve membrane permeability . The 2-chloroethyl substituent () introduces a reactive alkyl chloride, which could act as an alkylating agent but poses higher toxicity risks compared to the aminoethyl group .

Crystallography and Hydrogen Bonding :

- N-(4-Chlorophenyl)morpholine-4-carboxamide adopts a chair conformation in its morpholine ring and forms intermolecular N–H⋯O hydrogen bonds, creating chains along the [100] crystallographic axis . Similar data for the target compound’s hydrochloride or oxalate forms are absent in the evidence, but its amine group likely facilitates distinct hydrogen-bonding patterns.

Salt Forms and Solubility :

Research Findings and Limitations

- Crystallographic Data : Only N-(4-Chlorophenyl)morpholine-4-carboxamide has detailed crystal structure reports, limiting direct comparisons with the target compound .

- Biological Activity: No evidence directly addresses the biological activity of the target compound, though morpholine derivatives are frequently explored for CNS drug delivery due to their solubility and stability .

Biological Activity

N-(2-Aminoethyl)morpholine-4-carboxamide hydrochloride, with the chemical formula C9H17N3O6·HCl, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H17N3O6·HCl

- Molecular Weight : 173.21 g/mol

- CAS Number : 69630-16-6

- IUPAC Name : N-(2-aminoethyl)morpholine-4-carboxamide

Biological Activity

This compound exhibits various biological activities, primarily due to its structural properties that allow it to interact with multiple biological targets.

The compound's mechanism of action involves:

- Receptor Binding : The aminoethyl group enhances binding affinity to specific receptors, modulating their activity.

- Enzyme Interaction : It acts as a ligand in enzyme assays, influencing enzymatic reactions through competitive inhibition or allosteric modulation.

- Stability and Solubility : The morpholine ring contributes to the compound's stability and solubility in biological systems, enhancing its bioavailability.

Research Findings

Recent studies have highlighted the following aspects of this compound:

- Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL .

- Potential Therapeutic Applications : The compound has been investigated for potential therapeutic effects in treating diseases such as cancer and infections due to its ability to modulate cellular pathways.

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of N-(2-Aminoethyl)morpholine-4-carboxamide were tested for their antibacterial efficacy. The results demonstrated that certain derivatives exhibited potent activity with MIC values significantly lower than traditional antibiotics, suggesting potential for development into new antibacterial agents .

Case Study 2: Enzyme Inhibition Studies

Another study focused on the compound's role as an enzyme inhibitor. It was found that this compound effectively inhibited specific enzymes involved in metabolic pathways, indicating its utility in drug design for metabolic disorders .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(2-Aminoethyl)morpholine-4-carboxamide | Contains morpholine and aminoethyl groups | Antibacterial, enzyme inhibition |

| N-(2-Aminoethyl)morpholine-4-carboxamide oxalate | Oxalate salt form; higher molecular weight | Similar antibacterial properties |

| Other morpholine derivatives | Varying substituents affect solubility/stability | Diverse pharmacological profiles |

Q & A

Q. What are the established synthetic routes for N-(2-Aminoethyl)morpholine-4-carboxamide hydrochloride, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via a two-step process: (1) Reaction of morpholine-4-carbonyl chloride with ethylenediamine in anhydrous dichloromethane, using triethylamine to neutralize HCl byproducts. (2) Salt formation with hydrochloric acid in ethanol under controlled pH (4–5). Optimal yields (>85%) are achieved at 0–5°C to minimize side reactions like over-alkylation . Key Considerations: Use inert atmosphere (N₂/Ar) to prevent amine oxidation, and monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing purity and structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies proton environments (e.g., δ 2.6–3.2 ppm for morpholine ring protons, δ 7.8 ppm for amide NH).

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) confirms molecular geometry, with typical bond lengths: C=O (1.23 Å), C-N (1.33 Å).

- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ at m/z 204.1) validates molecular weight .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.

- Store at 2–8°C in airtight containers; avoid contact with strong oxidizers (e.g., peroxides) due to risk of exothermic decomposition .

- In case of skin contact, rinse with water for 15 minutes and consult safety data sheets (SDS) for emergency measures .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm ≥98% purity; impurities like unreacted ethylenediamine (<0.5%) can skew bioassay results .

- Assay Standardization : Compare studies using identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4 PBS). For enzyme inhibition assays, validate IC₅₀ values via kinetic measurements (e.g., Lineweaver-Burk plots) .

Q. What strategies optimize solubility in aqueous buffers for in vitro assays?

- Methodological Answer :

- Counterion Adjustment : Replace hydrochloride with oxalate (solubility in H₂O: 12 mg/mL vs. 8 mg/mL for HCl salt) .

- Co-solvents : Use 10% DMSO or PEG-400 to enhance solubility without denaturing proteins.

- pH Modulation : Adjust to pH 6.5–7.0 to balance protonation of the aminoethyl group (pKa ~9.2) and amide stability .

Q. How do crystallization conditions affect crystal packing and stability?

- Methodological Answer :

- Solvent Screening : Slow evaporation of THF/water (4:1 v/v) yields monoclinic crystals (space group Cc), while DCM/ether produces orthorhombic forms.

- Temperature : Crystallization at 4°C improves crystal size and reduces defects.

- Hydrogen Bonding : N–H⋯O interactions (2.8–3.0 Å) stabilize the lattice; SHELX refinement identifies disorder in chloroethyl side chains under non-optimized conditions .

Q. What computational methods predict this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with AMBER force fields to model binding to G-protein-coupled receptors (GPCRs). Key residues: Asp113 (salt bridge with aminoethyl group), Tyr306 (π-stacking with morpholine ring).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes; analyze RMSD (<2.0 Å indicates stable binding) .

Data Contradiction Analysis

Example : Discrepancies in reported IC₅₀ values for kinase inhibition.

- Root Cause : Variability in ATP concentration (1 mM vs. 100 µM) across assays alters competitive binding dynamics.

- Resolution : Normalize data using Kₐₜₐₗyₜᵢc Efficiency (Vₘₐₓ/[E]) and validate with radiolabeled ATP assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.